molecular formula C10H8ClNO2S B2544357 Methyl 3-amino-5-chlorobenzo[b]thiophene-2-carboxylate CAS No. 1026241-99-5

Methyl 3-amino-5-chlorobenzo[b]thiophene-2-carboxylate

Cat. No.: B2544357
CAS No.: 1026241-99-5
M. Wt: 241.69
InChI Key: CFYACBCHHBWDOO-UHFFFAOYSA-N
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Description

Methyl 3-amino-5-chlorobenzo[b]thiophene-2-carboxylate is a heterocyclic compound that belongs to the class of benzothiophenes. Benzothiophenes are known for their diverse applications in medicinal chemistry and material science due to their unique structural properties

Scientific Research Applications

Methyl 3-amino-5-chlorobenzo[b]thiophene-2-carboxylate has several scientific research applications:

Mechanism of Action

Target of Action

Methyl 3-amino-5-chlorobenzo[b]thiophene-2-carboxylate is primarily targeted towards kinase inhibitors . Kinases are proteins that play a crucial role in cell signaling pathways, and their inhibition can lead to the disruption of these pathways, potentially leading to therapeutic effects.

Mode of Action

The compound interacts with its targets, the kinases, by inhibiting their activity . This inhibition disrupts the normal functioning of the kinases, leading to changes in the cell signaling pathways they are involved in.

Biochemical Pathways

This compound affects the pathways involving kinases . These pathways include those involved in cell growth and proliferation, and their disruption can lead to the inhibition of these processes. The downstream effects of this disruption can include the prevention of tumor growth and metastasis.

Result of Action

The molecular and cellular effects of the action of this compound include the inhibition of kinase activity, disruption of cell signaling pathways, and potential prevention of tumor growth and metastasis .

Future Directions

“Methyl 3-amino-5-chlorobenzo[b]thiophene-2-carboxylate” and its derivatives have shown great promise in fragment-based drug discovery and in hit identification or lead development . They have been used in the development of inhibitors of kinase targets, such as the LIMK protein family, PIM-kinases, and MAPK-2 kinase (MK2) . Therefore, the synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists to synthesize and investigate new structural prototypes with more effective pharmacological activity .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing Methyl 3-amino-5-chlorobenzo[b]thiophene-2-carboxylate involves the microwave-assisted reaction of 2-halobenzonitriles with methyl thioglycolate in the presence of triethylamine in dimethyl sulfoxide (DMSO) at 130°C. This method provides rapid access to 3-aminobenzo[b]thiophenes with yields ranging from 58% to 96% . Another method involves the reaction of 3-amino-5-chlorobenzo[b]thiophene with formyl chloride in the presence of a catalyst such as cuprous chloride .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale microwave-assisted synthesis due to its efficiency and high yield. The reaction conditions are optimized to ensure maximum yield and purity, with careful control of temperature and reaction time .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-amino-5-chlorobenzo[b]thiophene-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted benzothiophenes, sulfoxides, and sulfones, which have significant applications in medicinal chemistry .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-amino-5-chlorobenzo[b]thiophene-2-carboxylate is unique due to the presence of the chlorine atom, which can significantly influence its chemical reactivity and biological activity. The chlorine substituent can enhance the compound’s ability to interact with specific molecular targets, making it a valuable compound in drug discovery .

Properties

IUPAC Name

methyl 3-amino-5-chloro-1-benzothiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClNO2S/c1-14-10(13)9-8(12)6-4-5(11)2-3-7(6)15-9/h2-4H,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFYACBCHHBWDOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C2=C(S1)C=CC(=C2)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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